molecular formula C14H19NO2 B1363278 Methyl 4-(piperidin-1-ylmethyl)benzoate CAS No. 68453-37-2

Methyl 4-(piperidin-1-ylmethyl)benzoate

Cat. No.: B1363278
CAS No.: 68453-37-2
M. Wt: 233.31 g/mol
InChI Key: VSUPXUIIYYFQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(piperidin-1-ylmethyl)benzoate is an organic compound with the molecular formula C14H19NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a piperidin-1-ylmethyl group

Scientific Research Applications

Methyl 4-(piperidin-1-ylmethyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel polymers and materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(piperidin-1-ylmethyl)benzoate is not specified in the search results. It is used for research and development purposes , but its specific biological or chemical activity is not detailed.

Safety and Hazards

The safety data sheet for Methyl 4-(piperidin-1-ylmethyl)benzoate indicates that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It is advised to avoid dust formation, contact with skin and eyes, and to use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(piperidin-1-ylmethyl)benzoate can be synthesized through a multi-step process involving the following key steps:

    Formation of 4-(piperidin-1-ylmethyl)benzoic acid: This intermediate can be prepared by reacting 4-(chloromethyl)benzoic acid with piperidine in the presence of a base such as sodium hydroxide.

    Esterification: The 4-(piperidin-1-ylmethyl)benzoic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperidin-1-ylmethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The piperidinyl group can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperidinyl group.

    Reduction: 4-(piperidin-1-ylmethyl)benzyl alcohol.

    Substitution: Nitro or halogen-substituted derivatives of this compound.

Comparison with Similar Compounds

Methyl 4-(piperidin-1-ylmethyl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-(1-piperidinyl)benzoate: This compound lacks the methylene bridge between the piperidine ring and the benzene ring, which may affect its reactivity and binding affinity.

    4-(piperidin-1-ylmethyl)benzoic acid: The carboxylic acid group in this compound can participate in different types of reactions compared to the ester group in this compound.

    N-(4-methylbenzyl)piperidine: This compound has a similar structure but with a methyl group instead of an ester group, which can influence its chemical properties and applications.

Properties

IUPAC Name

methyl 4-(piperidin-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13-7-5-12(6-8-13)11-15-9-3-2-4-10-15/h5-8H,2-4,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUPXUIIYYFQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354798
Record name methyl 4-(piperidin-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666602
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68453-37-2
Record name methyl 4-(piperidin-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(piperidin-1-ylmethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(piperidin-1-ylmethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(piperidin-1-ylmethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(piperidin-1-ylmethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(piperidin-1-ylmethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(piperidin-1-ylmethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.